1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Model Membrane System

POPE, due to its amphiphilic nature (having both hydrophilic and hydrophobic regions), readily forms self-assembled structures like vesicles, mimicking the structure of biological membranes . These POPE vesicles serve as simplified model systems for studying various membrane-related processes, including:

- Membrane protein function and interaction: POPE vesicles can be incorporated with specific membrane proteins, allowing researchers to study their activity, structure, and interaction with other molecules in a controlled environment .

- Drug-membrane interactions: POPE vesicles can be used to assess the interaction of potential drugs with membranes, providing insights into their potential toxicity and efficacy .

Liposome and Nanoparticle Delivery Systems

POPE, along with other phospholipids, is a crucial component in the development of liposomes and nanoparticles for drug delivery. These carriers can encapsulate therapeutic agents and enhance their delivery to specific target sites within the body .

POPE's specific properties, like its charge and fluidity, can be tailored to optimize the delivery system for different applications. For example, researchers are exploring POPE-based nanoparticles for targeted delivery of drugs to treat cancer and other diseases .

Membrane Biophysics Studies

POPE plays a role in studies investigating the biophysical properties of membranes. Its well-defined structure and ease of manipulation make it a valuable tool for researchers to:

- Understand membrane fluidity and dynamics: The presence of unsaturated fatty acids like oleic acid in POPE contributes to its fluidity, allowing researchers to study how membrane fluidity affects various cellular processes .

- Investigate membrane-associated processes: POPE can be used to study membrane fusion, fission, and other processes that are crucial for cellular function .

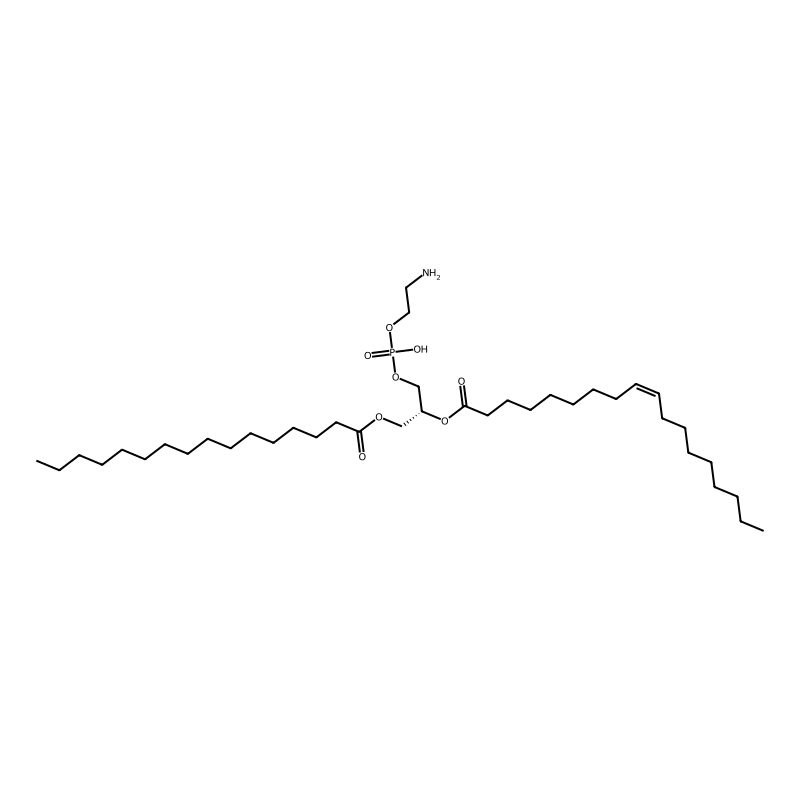

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine, commonly referred to as a phospholipid, is a significant component of biological membranes. Its chemical structure consists of a glycerol backbone with two fatty acid chains: palmitic acid at the first position and oleic acid at the second position. The phosphate group is attached to the third carbon of the glycerol, linked to an ethanolamine head group. This compound has the molecular formula and a molecular mass of 718.04 g/mol .

This phospholipid is known for its role in forming lipid bilayers, which are essential for cellular integrity and function. It is particularly relevant in liposome technology and membrane studies due to its amphiphilic nature, allowing it to stabilize lipid structures in aqueous environments.

This compound exhibits several biological activities, including:

- Membrane Fluidity: It contributes to the fluidity and flexibility of cell membranes, which is crucial for membrane protein function and cellular signaling.

- Cellular Signaling: As part of the membrane structure, it plays a role in signal transduction pathways by influencing receptor localization and activity.

- Lipid Raft Formation: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine is involved in the formation of lipid rafts—microdomains within membranes that facilitate protein-protein interactions and signaling .

The synthesis of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine can be achieved through various methods:

- Chemical Synthesis: This involves the stepwise assembly of the glycerol backbone with specific acyl chains through acylation reactions.

- Enzymatic Synthesis: Lipases can be used to catalyze the esterification of glycerol with fatty acids in a controlled manner, often resulting in higher specificity for desired products.

- Lipid Extraction: Isolation from natural sources like bacterial membranes can also yield this phospholipid, although this method may involve complex purification steps .

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine has numerous applications:

- Liposome Formation: It is widely used in drug delivery systems as a component of liposomes, enhancing the solubility and bioavailability of hydrophobic drugs.

- Vaccine Development: This phospholipid is employed in vaccine formulations to improve immune responses by facilitating antigen presentation.

- Membrane Studies: It serves as a model compound for studying membrane dynamics, protein interactions, and lipid bilayer properties .

Research indicates that 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine interacts with various proteins and other lipids within cellular membranes. These interactions are crucial for maintaining membrane integrity and facilitating cellular functions such as signaling and transport. Studies have shown that its incorporation into membranes can alter protein conformation and activity, impacting processes like cell adhesion and migration .

Several compounds share structural similarities with 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphoethanolamine | Contains oleic acid at position 1 | Different acyl chain positioning affects membrane properties |

| 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphoethanolamine | Contains stearic acid at position 2 | Higher saturation may influence membrane rigidity |

| 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine | Contains linoleic acid at position 2 | Polyunsaturated fatty acid may enhance fluidity |

The uniqueness of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine lies in its specific combination of fatty acids which provides distinct biophysical properties suitable for various applications in biochemistry and pharmacology .